Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-
Description
The compound "Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-" is a halogenated pyrrolo[2,3-b]pyridine derivative featuring bromine and iodine substituents at positions 5 and 4, respectively, and an ethanone group at position 1. The bromine and iodine atoms enhance reactivity in cross-coupling reactions (e.g., Suzuki, Ullmann), while the ethanone group provides a site for further derivatization .
Properties
IUPAC Name |
1-(5-bromo-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYRZIYASZKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C(=CN=C21)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199551 | |
| Record name | 1-(5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092580-05-6 | |
| Record name | 1-(5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092580-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Halogenation: The introduction of bromine and iodine atoms into the pyrrolopyridine ring can be achieved through electrophilic halogenation reactions. Reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) are commonly used.
Acetylation: The final step involves the acetylation of the halogenated intermediate using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex organic molecules.
Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms enhances its binding affinity and selectivity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and other biological processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
Biological Activity
Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound with a unique molecular structure that includes a pyrrolo[2,3-b]pyridine framework substituted with halogens. This structural configuration suggests potential biological activities and applications in medicinal chemistry.
Molecular Structure and Properties
The molecular formula for this compound is C11H8BrIN2O, indicating the presence of:
- Carbon (C) : 11 atoms
- Hydrogen (H) : 8 atoms
- Bromine (Br) : 1 atom
- Iodine (I) : 1 atom
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 1 atom
The presence of halogen substituents (bromine and iodine) enhances the compound's reactivity, potentially influencing its biological activity. The unique electronic properties imparted by these halogens may facilitate interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of related pyrrolo[2,3-b]pyridine derivatives has highlighted their potential as inhibitors for various biological pathways. For instance, some derivatives have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. A study demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 7 to 712 nM .
Table 1: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibitory |
| 4h | FGFR2 | 9 | Inhibitory |
| 4h | FGFR3 | 25 | Inhibitory |
| Other | PTR1 | Varies | Inhibitory |
The biological mechanisms through which Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)- may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as pteridine reductase (PTR1), which is crucial for the survival of certain parasites like Trypanosoma brucei. This inhibition could lead to reduced viability of the pathogen .
- Interference with Cellular Pathways : Compounds targeting FGFRs can disrupt signaling pathways that promote tumor growth and metastasis. This action can induce apoptosis in cancer cells and inhibit their proliferation and migration .
Case Studies
Several case studies have explored the efficacy of pyrrolo[2,3-b]pyridine derivatives in various biological contexts:
- Antiparasitic Activity : A study focused on designing inhibitors for PTR1 revealed that certain pyrrolo derivatives displayed significant antiparasitic activity in vitro against T. brucei. Compounds were synthesized and tested for their ability to inhibit PTR1 enzymatic activity and were subsequently evaluated for their effectiveness in cellular assays .
- Cancer Therapeutics : Research into the application of these compounds in cancer therapy has identified several candidates that effectively inhibit tumor cell growth. For example, compound 4h was noted for its ability to induce apoptosis in breast cancer cells while inhibiting their migration and invasion capabilities .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-. Key areas for future investigation include:
- In Vivo Studies : To confirm the efficacy observed in vitro and assess pharmacokinetics and toxicity profiles.
- Structural Optimization : Modifying the existing compound structure to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
